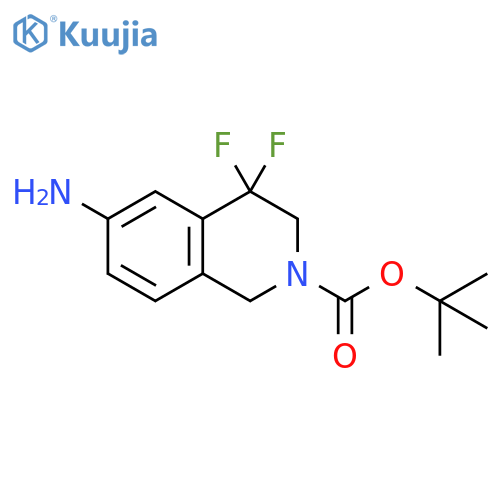Cas no 2306264-25-3 (tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate)

2306264-25-3 structure
商品名:tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate
CAS番号:2306264-25-3
MF:C14H18F2N2O2
メガワット:284.301730632782
CID:5271608
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Isoquinolinecarboxylic acid, 6-amino-4,4-difluoro-3,4-dihydro-, 1,1-dimethylethyl ester
- tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate
-
- インチ: 1S/C14H18F2N2O2/c1-13(2,3)20-12(19)18-7-9-4-5-10(17)6-11(9)14(15,16)8-18/h4-6H,7-8,17H2,1-3H3
- InChIKey: MMQJMBYBQKIXMJ-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(N)C=C2)C(F)(F)CN1C(OC(C)(C)C)=O
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-250MG |
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
2306264-25-3 | 95% | 250MG |
¥ 3,075.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-1G |
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
2306264-25-3 | 95% | 1g |
¥ 7,682.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-100mg |
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
2306264-25-3 | 95% | 100mg |
¥1919.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-500mg |
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
2306264-25-3 | 95% | 500mg |
¥5117.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-5G |
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
2306264-25-3 | 95% | 5g |
¥ 23,047.00 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548650-250mg |
Tert-butyl 6-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate |
2306264-25-3 | 98% | 250mg |
¥11515 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-250mg |
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
2306264-25-3 | 95% | 250mg |
¥3073.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-1.0g |
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
2306264-25-3 | 95% | 1.0g |
¥7676.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-100.0mg |
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
2306264-25-3 | 95% | 100.0mg |
¥1919.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-500.0mg |
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
2306264-25-3 | 95% | 500.0mg |
¥5117.0000 | 2024-08-03 |
tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
2306264-25-3 (tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate) 関連製品
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2306264-25-3)tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate

清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):240.0/385.0/641.0/962.0